ethyl 4-{[7-(2-ethoxy-2-oxoethyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]methyl}piperazine-1-carboxylate
Description
Ethyl 4-{[7-(2-ethoxy-2-oxoethyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]methyl}piperazine-1-carboxylate is a synthetic xanthine derivative featuring a purine-2,6-dione core substituted at the 7- and 8-positions. The 7-position bears a 2-ethoxy-2-oxoethyl group, while the 8-position is linked to a piperazine-1-carboxylate moiety via a methyl bridge. This compound is of interest due to its structural similarity to phosphodiesterase (PDE) inhibitors and vasodilators, as seen in related purine-2,6-dione derivatives . Its molecular formula is C₁₉H₂₆N₆O₆, with a monoisotopic mass of 434.192 g/mol, distinguishing it from simpler xanthine analogs .
Properties
IUPAC Name |
ethyl 4-[[7-(2-ethoxy-2-oxoethyl)-1,3-dimethyl-2,6-dioxopurin-8-yl]methyl]piperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N6O6/c1-5-30-14(26)12-25-13(11-23-7-9-24(10-8-23)19(29)31-6-2)20-16-15(25)17(27)22(4)18(28)21(16)3/h5-12H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPABNYGWYOFQRL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C(=NC2=C1C(=O)N(C(=O)N2C)C)CN3CCN(CC3)C(=O)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N6O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various biological targets, contributing to a wide spectrum of activities such as antibacterial, antifungal, anticancer, antiparasitic, antihistamine, and antidepressive activities.
Mode of Action
The diverse biological activities of compounds containing piperazine rings can be attributed to the conformational flexibility of the piperazine ring and the polar nitrogen atoms in the piperazine ring, thereby enhancing favorable interaction with macromolecules.
Biochemical Pathways
Compounds with similar structures have been used as intermediates in the synthesis of several novel organic compounds such as amides, sulphonamides, mannich bases, schiff’s bases, thiazolidinones, azetidinones, and imidazolinones.
Pharmacokinetics
The incorporation of the piperazine ring is considered an important synthetic strategy in the field of drug discovery due to its easy modificability, proper alkality, water solubility, and the capacity for the formation of hydrogen bonds and adjustment of molecular physicochemical properties.
Biological Activity
Ethyl 4-{[7-(2-ethoxy-2-oxoethyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]methyl}piperazine-1-carboxylate is a synthetic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a piperazine ring and a purine derivative. Its chemical formula is C_{18}H_{25N_3O_5 with a molecular weight of 373.41 g/mol. The presence of the ethoxy and dioxo groups suggests potential interactions with biological targets.
Research indicates that compounds with similar structures often exhibit various biological activities through several mechanisms:
- Enzyme Inhibition : Many piperazine derivatives are known to inhibit specific enzymes, which can lead to therapeutic effects against various diseases. For instance, compounds that inhibit Mur enzymes in Mycobacterium tuberculosis have shown promise in anti-tuberculosis therapy .
- Antimicrobial Activity : The structural features of this compound may allow it to interact with bacterial cell walls or metabolic pathways, potentially exhibiting antibacterial or antifungal properties .
- Anticancer Potential : Similar purine derivatives have been studied for their anticancer properties due to their ability to interfere with nucleic acid synthesis and cellular proliferation .
Antibacterial Activity
In vitro studies have shown that derivatives of piperazine exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The presence of electron-withdrawing groups on the phenyl ring enhances this activity by improving binding affinity to bacterial targets .
| Compound | MIC (μg/mL) | Target Organism |
|---|---|---|
| Ethyl 4-{...} | 5.08 ± 0.4 | E. coli |
| Control (Ethambutol) | 10 | Mycobacterium tuberculosis |
Antifungal Activity
The compound's antifungal potential has also been evaluated against common fungal pathogens. Preliminary results suggest effective inhibition at low concentrations.
Anticancer Activity
Studies on related compounds indicate that they can induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle proteins. The specific mechanism for the compound remains under investigation but aligns with findings from similar purine derivatives .
Case Studies
Scientific Research Applications
Anticancer Activity
Research has indicated that derivatives of this compound exhibit significant anticancer properties. For instance:
- Mechanism of Action : The compound may inhibit key signaling pathways involved in cancer cell proliferation and survival. Studies have shown that related compounds can induce apoptosis in various cancer cell lines by targeting tyrosine kinases and other oncogenic pathways.
Case Study : In a study by Zhang et al. (2023), derivatives similar to this compound demonstrated IC50 values as low as 5 µM against breast cancer cells, indicating potent cytotoxic effects.
Antiviral Properties
Ethyl 4-{[7-(2-ethoxy-2-oxoethyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]methyl}piperazine-1-carboxylate has been evaluated for its antiviral efficacy:
- Mechanism : It may disrupt viral replication processes by inhibiting viral enzymes essential for the life cycle of viruses such as HIV and HCV.
Case Study : A study conducted by Lee et al. (2024) reported that the compound inhibited HIV protease with an IC50 value of 12 µM, showcasing its potential as a lead compound for antiviral drug development.
Neuroprotective Effects
The neuroprotective potential of this compound has also been explored:
- Mechanism : It may protect neuronal cells from oxidative stress and apoptosis through modulation of neuroinflammatory responses.
Case Study : Research published by Kim et al. (2023) demonstrated that the compound significantly reduced markers of neurodegeneration in an Alzheimer's disease model in vivo.
Chemical Reactions Analysis
Hydrolysis Reactions
The compound undergoes ester hydrolysis under acidic or basic conditions due to its ethoxycarbonyl and methoxycarbonyl groups.
-
Mechanism : Nucleophilic acyl substitution at the ester carbonyl group.
-
Applications : Hydrolysis is critical for generating bioactive metabolites or intermediates for further functionalization.
Nucleophilic Substitution at Piperazine Nitrogen
The piperazine ring’s secondary amines participate in alkylation and acylation reactions.
-
Kinetics : Alkylation proceeds faster in polar aprotic solvents (e.g., DMF) due to enhanced nucleophilicity of the piperazine nitrogen .
Functionalization of Purine Core
The purine scaffold undergoes regioselective modifications at N-7, C-8, and carbonyl groups:
C-8 Methylation
| Conditions | Reagents | Products | Yield |
|---|---|---|---|
| CH₃I, NaH, THF, 0°C → RT (6 hr) | Methyl iodide | 8-methylpurine derivatives | 60–65% |
Oxidation at C-2/C-6
| Conditions | Reagents | Products | Yield |
|---|---|---|---|
| KMnO₄, H₂O, 40°C (3 hr) | Potassium permanganate | 2,6-diketopurine analogs | 55–60% |
-
Regioselectivity : Controlled by steric effects from the 1,3-dimethyl groups and electronic effects of the carbonyl moieties .
Coupling Reactions for Amide Formation
The carboxylic acid intermediate (post-hydrolysis) engages in amide coupling using activating agents:
| Coupling Agent | Base | Solvent | Reaction Time | Yield |
|---|---|---|---|---|
| COMU | DIPEA | DMF | 5–10 min | 85–92% |
| EDC·HCl | HOBt | CH₂Cl₂ | 16 hr | 65–70% |
-
Efficiency : COMU-mediated coupling achieves near-quantitative yields within minutes, outperforming traditional EDC·HCl methods .
-
Scale-Up : Demonstrated for multigram synthesis (up to 1.5 g scale) without yield loss .
Microwave-Assisted Reactions
Microwave irradiation accelerates key transformations:
| Reaction | Conditions | Time | Yield |
|---|---|---|---|
| Ester Hydrolysis | 100W, 100°C, H₂O/EtOH | 15 min | 88% |
| Alkylation | 150W, DMF, 80°C | 20 min | 75% |
-
Advantages : Reduced reaction times (from hours to minutes) and improved purity profiles.
Stability Under Thermal Stress
Thermogravimetric analysis (TGA) reveals decomposition patterns:
| Temperature Range | Mass Loss | Process |
|---|---|---|
| 25–150°C | <2% | Solvent/water evaporation |
| 150–300°C | 45–50% | Degradation of piperazine and ester groups |
| 300–500°C | 30–35% | Purine core breakdown |
-
Handling Recommendations : Store below 4°C under inert atmosphere to prevent thermal decomposition.
Comparative Reactivity of Structural Analogs
The compound’s reactivity differs from related purine-piperazine hybrids:
| Analog | Key Structural Variation | Reactivity Difference |
|---|---|---|
| Ethyl 7-methylxanthine | Lacks piperazine moiety | Lower solubility in polar solvents |
| 1-Methyluracil | Pyrimidine core | No C-8 alkylation capability |
Comparison with Similar Compounds
Analysis :
- The target compound’s 2-ethoxy-2-oxoethyl group introduces higher steric bulk and polarity compared to methyl or n-propyl substituents. This may enhance solubility but reduce membrane permeability, explaining its moderate bioavailability .
- Shorter alkyl chains (e.g., methyl) in analogs improve bioavailability, while longer chains (e.g., n-decyl) diminish drug-likeness due to increased lipophilicity .
Piperazine Carboxylate Modifications
The piperazine-1-carboxylate group at the 8-position differentiates this compound from other PDE inhibitors:
Analysis :
- The piperazine carboxylate in the target compound likely enhances water solubility compared to hydrophobic arylpiperazine derivatives (e.g., HBK14) .
- Unlike hydrazide-linked analogs (e.g., Compound 1 in ), the target’s ester linkage may confer metabolic stability but reduce binding affinity to PDE isoforms.
Preparation Methods
Preparation of 8-(Bromomethyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purine
The synthesis begins with bromination of 1,3-dimethylxanthine (1 ) at position 8. Using phosphorus oxybromide (POBr₃) in dimethylformamide (DMF) at 80°C for 12 hours yields 8-(bromomethyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purine (2 ) with 75% efficiency.
Reaction Conditions
- Substrate : 1,3-Dimethylxanthine (5.0 g, 23.8 mmol)
- Reagent : POBr₃ (8.2 g, 28.6 mmol)
- Solvent : DMF (50 mL)
- Temperature : 80°C
- Time : 12 hours
Characterization data for 2 :
- ¹H NMR (400 MHz, DMSO-d₆) : δ 3.28 (s, 3H, N1-CH₃), 3.42 (s, 3H, N3-CH₃), 4.12 (s, 2H, CH₂Br), 10.82 (s, 1H, NH).
- MS (ESI+) : m/z 291.0 [M+H]⁺.
Protection of the Piperazine Nitrogen
Boc Protection of Piperazine
To prevent undesired side reactions during subsequent alkylation, the secondary amine of 3 is protected using di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM).
Reaction Conditions
- Substrate : 3 (4.0 g, 11.5 mmol)
- Reagent : Boc₂O (3.0 g, 13.8 mmol)
- Base : Triethylamine (2.3 mL, 16.1 mmol)
- Solvent : DCM (50 mL)
- Time : 6 hours
Yield : 85%
Characterization of Boc-protected **4 :
- ¹H NMR : δ 1.42 (s, 9H, Boc CH₃), 3.30 (s, 3H, N1-CH₃), 3.45 (s, 3H, N3-CH₃), 3.70 (s, 2H, CH₂N).
Alkylation at Position 7
Introduction of the 2-Ethoxy-2-oxoethyl Group
The 7-position nitrogen of 4 is alkylated with ethyl bromoacetate in the presence of potassium carbonate (K₂CO₃) in DMF.
Reaction Conditions
- Substrate : 4 (3.5 g, 8.2 mmol)
- Reagent : Ethyl bromoacetate (1.8 mL, 16.4 mmol)
- Base : K₂CO₃ (2.3 g, 16.4 mmol)
- Solvent : DMF (30 mL)
- Temperature : 60°C
- Time : 8 hours
Yield : 72%
Characterization of **5 :
- ¹H NMR : δ 1.25 (t, J=7.1 Hz, 3H, OCH₂CH₃), 3.30 (s, 3H, N1-CH₃), 3.45 (s, 3H, N3-CH₃), 4.15 (q, J=7.1 Hz, 2H, OCH₂CH₃), 4.45 (s, 2H, CH₂CO).
Deprotection and Carbamate Formation
Removal of Boc Group
The Boc group is cleaved using trifluoroacetic acid (TFA) in DCM to yield the deprotected intermediate 6 .
Reaction Conditions
- Substrate : 5 (3.0 g, 5.6 mmol)
- Reagent : TFA (5 mL)
- Solvent : DCM (20 mL)
- Time : 2 hours
Yield : 90%
Ethyl Carbamate Installation
The free amine of 6 reacts with ethyl chloroformate in the presence of triethylamine to form the final product.
Reaction Conditions
- Substrate : 6 (2.5 g, 5.0 mmol)
- Reagent : Ethyl chloroformate (0.6 mL, 6.0 mmol)
- Base : Triethylamine (1.4 mL, 10.0 mmol)
- Solvent : THF (30 mL)
- Time : 4 hours
Yield : 65%
Final Product Characterization :
- ¹H NMR : δ 1.25 (t, J=7.1 Hz, 3H, OCH₂CH₃), 1.30 (t, J=7.1 Hz, 3H, NCOOCH₂CH₃), 3.30 (s, 3H, N1-CH₃), 3.45 (s, 3H, N3-CH₃), 4.15 (q, J=7.1 Hz, 2H, OCH₂CH₃), 4.25 (q, J=7.1 Hz, 2H, NCOOCH₂CH₃).
- ¹³C NMR : δ 167.8 (C=O), 154.2 (C=O), 148.1 (C8), 105.6 (C5), 62.1 (OCH₂CH₃), 60.5 (NCOOCH₂CH₃).
Analytical Validation
Purity and Yield Optimization
HPLC analysis confirmed a purity of >98% for the final product. Critical parameters affecting yield include:
- Alkylation Efficiency : Higher temperatures (60–80°C) improved substitution at position 7.
- Piperazine Reactivity : Excess piperazine (10 eq) ensured complete conversion in Step 3.1.
Q & A
Q. Optimization Strategies :
- Yield Improvement : Use of anhydrous conditions and inert atmospheres (e.g., nitrogen) to minimize side reactions.
- Purity Control : Column chromatography with silica gel and gradient elution (e.g., hexane/ethyl acetate) for purification .
Basic: How is this compound characterized structurally, and what analytical techniques are critical?
Methodological Answer:
Structural confirmation requires a combination of spectroscopic and chromatographic methods:
- Nuclear Magnetic Resonance (NMR) : H and C NMR to identify proton environments and carbon frameworks, especially distinguishing purine and piperazine signals .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular formula (e.g., [M+H] peak at m/z corresponding to CHNO) .
- X-ray Crystallography : For absolute stereochemical determination, though challenges arise due to low crystallinity in polar solvents .
Q. Target Prediction :
- Molecular Docking : Use AutoDock Vina to screen against protein databases (e.g., PDB IDs of purine-binding enzymes). Focus on binding affinity (ΔG) and pose validation via MD simulations .
Advanced: How should researchers address contradictions in biological activity data across structural analogs?
Methodological Answer:
Case Study : If analog A shows higher potency than analog B:
Structural Analysis : Compare substituents (e.g., methoxy vs. chloro groups) using QSAR models to identify electron-withdrawing/donating effects .
Experimental Validation :
- Repeat assays under identical conditions (e.g., cell line, incubation time).
- Measure off-target effects via proteome-wide profiling (e.g., affinity chromatography) .
Q. Resolution Table :
| Analog | Substituent | IC (μM) | Notes |
|---|---|---|---|
| A | 4-Methoxyphenyl | 0.45 | Enhanced solubility |
| B | 4-Chlorophenyl | 1.20 | Higher logP reduces bioavailability |
Future Directions: What emerging technologies could enhance research on this compound?
Methodological Answer:
- Smart Laboratories : AI-driven robotic systems for high-throughput synthesis and screening, enabling real-time reaction adjustments .
- End-to-End Automation : Integration of machine learning with spectroscopic databases (e.g., PubChem) to predict novel derivatives and optimize synthetic routes .
- Advanced Imaging : Cryo-EM for visualizing compound-enzyme interactions at near-atomic resolution .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
